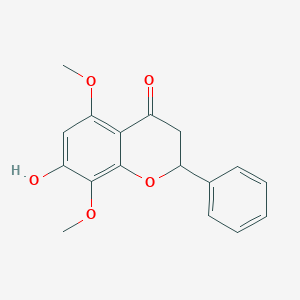

7-羟基-5,8-二甲氧基黄烷酮

描述

7-Hydroxy-5,8-dimethoxyflavanone is a natural flavonoid found in the herbs of Chloranthus spicatus . It is a type of compound known as flavonoids and has a molecular formula of C17H16O5 .

Synthesis Analysis

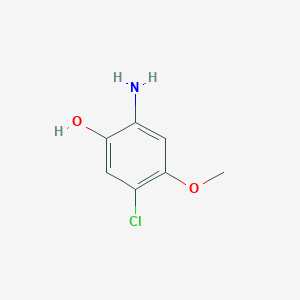

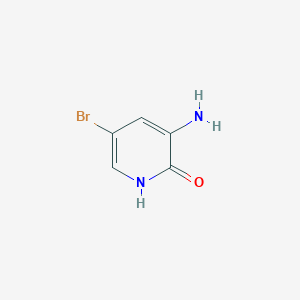

The synthesis of naturally occurring homoisoflavonoids containing either 5,7-dihydroxy-6-methoxy or 7-hydroxy-5,6-dimethoxy groups such as the antiangiogenic homoisoflavanone, cremastranone, were synthesized via three or four linear steps from the known 4-chromenone .Molecular Structure Analysis

The molecular structure of 7-Hydroxy-5,8-dimethoxyflavanone consists of a 2-phenylchroman-4-one core with hydroxy and methoxy substituents at the 7, 5, and 8 positions .Physical And Chemical Properties Analysis

7-Hydroxy-5,8-dimethoxyflavanone is a powder with a molecular weight of 300.3 g/mol . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .科学研究应用

Antitumor Activity

7-Hydroxy-5,8-dimethoxyflavanone: has been studied for its potential antitumor properties. Research suggests that analogues of this compound exhibit cytotoxicity against various cancer cell lines . The presence of oxygenated groups in specific positions of the flavanone structure is believed to be crucial for exhibiting effective cytotoxic activity. This compound and its analogues could serve as a basis for developing new anticancer drugs.

Inhibition of P-Glycoprotein

Studies have identified 7-Hydroxy-5,8-dimethoxyflavanone as a competitive inhibitor of human P-glycoprotein . This protein plays a significant role in drug resistance by effluxing drugs out of cells. By inhibiting this protein, the compound could potentially reverse multidrug resistance in cancer, making chemotherapy more effective.

Cell-Cycle Regulation

This flavanone has been isolated from plants like Kaempferia parviflora and shown to inhibit Ca²⁺ signal-mediated cell-cycle regulation in yeast . This property is significant because Ca²⁺ signaling is vital for various biological processes, and its dysregulation is implicated in diseases. Thus, the compound could be important for developing treatments that target cell-cycle regulation.

Neuroprotective Effects

Flavanones related to 7-Hydroxy-5,8-dimethoxyflavanone have been researched for their neuroprotective effects. They may activate receptors in the brain that promote neuronal growth and survival, which could be beneficial in treating neurodegenerative diseases .

Antioxidant Properties

Flavanones, including 7-Hydroxy-5,8-dimethoxyflavanone , are known for their antioxidant activities. They can scavenge free radicals and protect against oxidative stress, which is linked to aging and chronic diseases . This makes them valuable for research into anti-aging therapies and prevention of oxidative stress-related conditions.

Pharmacokinetics and Bioavailability

The pharmacokinetics and bioavailability of flavanones like 7-Hydroxy-5,8-dimethoxyflavanone are areas of active research. Understanding how these compounds are absorbed, distributed, metabolized, and excreted can inform their development into effective drugs . This research is crucial for translating the therapeutic potential of flavanones into clinical applications.

未来方向

The future directions of research on 7-Hydroxy-5,8-dimethoxyflavanone could involve further investigation into its biological activities and potential applications in medicine or other industries . As it is a compound isolated from the ethanol extract of the whole plants of Sarcandra hainanensis, further studies could also explore the properties of these plants and their other constituents .

作用机制

Target of Action

7-Hydroxy-5,8-dimethoxyflavanone is a compound isolated from the ethanol extract of the whole plants of Sarcandra hainanensis It’s structurally similar compound, 5,8-dihydroxy-4’,7-dimethoxyflavone, has been reported to upregulate the expression of heme oxygenase (ho)-1 via the p38 mitogen-activated protein kinase/nuclear factor-erythroid factor 2-related factor 2 (mapk/nrf2) pathway .

Mode of Action

It’s structurally similar compound, 5,8-dihydroxy-4’,7-dimethoxyflavone, has been reported to inhibit the activity of adenosine 3’,5’-cyclic monophosphate phosphodiesterase .

Biochemical Pathways

It’s structurally similar compound, 5,8-dihydroxy-4’,7-dimethoxyflavone, has been reported to affect the mapk/nrf2 pathway .

Result of Action

It’s structurally similar compound, 5,8-dihydroxy-4’,7-dimethoxyflavone, has been reported to have potent anti-allergic and anti-inflammatory activities .

Action Environment

It is generally recommended to handle the compound in a well-ventilated place, avoid contact with skin and eyes, and prevent the formation of dust and aerosols .

属性

IUPAC Name |

7-hydroxy-5,8-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-20-14-9-12(19)16(21-2)17-15(14)11(18)8-13(22-17)10-6-4-3-5-7-10/h3-7,9,13,19H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPDGNPJTSCOMQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=O)CC(OC2=C(C(=C1)O)OC)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635882 | |

| Record name | 7-Hydroxy-5,8-dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxy-5,8-dimethoxyflavanone | |

CAS RN |

54377-24-1 | |

| Record name | 7-Hydroxy-5,8-dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the source of 7-hydroxy-5,8-dimethoxyflavanone and how was it isolated?

A1: 7-Hydroxy-5,8-dimethoxyflavanone was isolated from the branches of Piper glandulosissimum (Piperaceae), a plant species. The study utilized various spectroscopic techniques, including IR, UV, 1H and 13C NMR, alongside 2D NMR analyses (HMQC, HMBC, COSY and NOESY) to characterize the compound [].

Q2: What antimicrobial activity has been reported for 7-hydroxy-5,8-dimethoxyflavanone?

A2: The research indicates that 7-hydroxy-5,8-dimethoxyflavanone demonstrates antimicrobial activity against specific microorganisms. These include Staphylococcus aureus, S. epidermidis, Trichophyton mentagrophytes, and Microsporum canis [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR,4S,9bS)-8-chloro-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113359.png)

![(3aR,4S,9bS)-8-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113360.png)

![(3aR,4S,9bS)-6-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113361.png)

![[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine](/img/structure/B113378.png)

![[4-(2-Amino-ethyl)-phenyl]-acetic acid](/img/structure/B113391.png)